N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide
Description
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]oxazole core fused with a pyrrolidine ring and an isoxazole-5-carboxamide moiety. The benzo[d]oxazole scaffold is known for its aromaticity and electron-deficient nature, which can facilitate π-π stacking and dipole interactions in biological systems .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15(14-7-8-18-23-14)17-10-11-4-3-9-20(11)16-19-12-5-1-2-6-13(12)22-16/h1-2,5-8,11H,3-4,9-10H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPNXRCKPYRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the scalability of the synthesis. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound .
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzo[d]oxazole Derivatives with Alkyne Alcohol Substituents
- Structure : 1-(Benzo[d]oxazol-7-yl)but-2-yn-1-ol (165) and 1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol (166) feature a but-2-yn-1-ol substituent attached to benzo[d]oxazole at the 7- and 2-positions, respectively .
- Functional Groups: The alkyne alcohol in 165/166 contrasts with the target’s pyrrolidine-isoxazole-carboxamide chain. The latter’s carboxamide may improve solubility and hydrogen-bonding capacity compared to the hydroxyl group in 165/164.
Table 1: Structural Comparison with Alkyne Alcohol Derivatives
*Molecular weight for the target compound is estimated based on its formula; exact data unavailable in provided evidence.
Benzo[d]oxazole Vinyl Benzoate Esters
Compounds in :
- Structure : 2-(Benzo[d]oxazol-2-yl)-1-phenylvinyl benzoates feature a vinyl benzoate ester linked to the benzo[d]oxazol-2-yl group .
- Key Differences :
- The vinyl benzoate ester introduces significant lipophilicity, whereas the target compound’s carboxamide and pyrrolidine may enhance polarity.
- The absence of a flexible pyrrolidine ring in these esters could limit conformational adaptability during target binding.
- Spectroscopic Insights : The ¹⁵N NMR chemical shifts for these esters (-131.8 ppm to -131.2 ppm) suggest a consistent electronic environment at nitrogen, which may differ in the target compound due to the amide group’s electron-withdrawing effects.
Isoxazole Carboxamide Derivatives
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () :
- Structure : This analog replaces the benzo[d]oxazole with a thiazole ring and positions the carboxamide at isoxazole-4 instead of 5 .
- Key Differences :
- Heterocycle Swap : Thiazole (in ) vs. benzo[d]oxazole (target compound). Thiazole’s sulfur atom may alter electronic properties and metabolic stability.
- Carboxamide Position : The 4-carboxamide in vs. 5-carboxamide in the target compound. Positional isomerism could affect hydrogen-bonding geometry and target selectivity.
- Implications : Thiazole-containing compounds are prevalent in antimicrobial agents, while benzo[d]oxazole derivatives may exhibit distinct biological profiles (e.g., kinase inhibition).
Table 2: Comparison with Isoxazole Carboxamide Analogs
| Compound | Core Heterocycle | Carboxamide Position | Notable Features |
|---|---|---|---|
| Target Compound | Benzo[d]oxazole | 5 | Pyrrolidine flexibility, aromatic π-system |
| Thiazole | 4 | Sulfur atom, potential metabolic stability |
Hydrogen Bonding and Crystallographic Considerations
While direct crystallographic data for the target compound are unavailable, and provide context:
- The carboxamide group in the target compound likely participates in hydrogen-bonding networks, akin to patterns observed in other amide-containing crystals .
- The pyrrolidine ring’s flexibility may influence crystal packing efficiency, contrasting with rigid analogs like the vinyl benzoate esters in .
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound with notable biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a unique combination of heterocyclic structures, including a benzo[d]oxazole moiety and an isoxazole ring. Its molecular formula is with a molecular weight of 312.32 g/mol. The synthesis involves several steps, typically starting from the preparation of the benzo[d]oxazole and pyrrolidine intermediates, followed by amide formation through nucleophilic substitution reactions. Optimized reaction conditions are crucial for achieving high yield and purity.
Summary of Synthesis Steps:
- Preparation of Intermediates : Synthesize benzo[d]oxazole and pyrrolidine derivatives.
- Coupling Reaction : Perform nucleophilic substitution to form the amide bond.
- Purification : Use techniques such as recrystallization or chromatography to purify the final product.
Biological Mechanisms and Activities
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. The mechanisms of action include modulation of enzyme activity and interaction with specific receptors.
Key Biological Activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antitumor properties, potentially through inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
Case Study: Antitumor Activity
In a study examining various pyrazole derivatives for their antitumor effects, compounds with structural similarities to this compound showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted that specific substituents on the pyrazole ring enhanced cytotoxicity, suggesting that modifications to the isoxazole or benzo[d]oxazole components could similarly impact efficacy.
Future Directions
Research on this compound is still in its early stages. Future studies should focus on:
- Mechanism Elucidation : Detailed investigations into its molecular targets and pathways.
- In Vivo Studies : Assessing pharmacokinetics and therapeutic efficacy in animal models.
- Structure–Activity Relationship (SAR) : Exploring how variations in structure affect biological activity to optimize therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
